molecular formula C17H24N6O B4309587 6-ethyl-N-[5-(2-methoxyethyl)-1,3,5-triazinan-2-ylidene]-4-methylquinazolin-2-amine

6-ethyl-N-[5-(2-methoxyethyl)-1,3,5-triazinan-2-ylidene]-4-methylquinazolin-2-amine

Cat. No.: B4309587
M. Wt: 328.4 g/mol
InChI Key: ASJZTMCLJRXSDK-UHFFFAOYSA-N
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Description

This compound belongs to the quinazoline-triazine hybrid class, featuring a 6-ethyl-4-methylquinazoline core linked to a 1,3,5-triazinan-2-ylidene moiety substituted with a 2-methoxyethyl group. Its molecular formula is C₁₈H₂₄N₆O, with a molecular weight of 356.44 g/mol. The structural uniqueness arises from the electron-donating methoxyethyl group on the triazine ring and the ethyl-methyl substitution pattern on the quinazoline, which collectively influence its physicochemical and pharmacological properties .

Properties

IUPAC Name

6-ethyl-N-[3-(2-methoxyethyl)-2,4-dihydro-1H-1,3,5-triazin-6-yl]-4-methylquinazolin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N6O/c1-4-13-5-6-15-14(9-13)12(2)20-17(21-15)22-16-18-10-23(11-19-16)7-8-24-3/h5-6,9H,4,7-8,10-11H2,1-3H3,(H2,18,19,20,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASJZTMCLJRXSDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(N=C(N=C2C=C1)NC3=NCN(CN3)CCOC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N6O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Variations and Key Features

The compound is compared to analogs with modifications in the triazine or quinazoline moieties (Table 1):

Compound Name Quinazoline Substituents Triazine Substituents Molecular Weight (g/mol) Key Features
Target Compound 6-ethyl, 4-methyl 2-methoxyethyl 356.44 Enhanced solubility due to methoxyethyl; moderate lipophilicity
6-ethyl-4-methyl-N-[5-(propan-2-yl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]quinazolin-2-amine () 6-ethyl, 4-methyl propan-2-yl ~350.45 Increased hydrophobicity; potential for membrane penetration
N-[5-(2-phenylethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-6-ethyl-4-methylquinazolin-2-amine () 6-ethyl, 4-methyl 2-phenylethyl ~396.50 Bulky aromatic substituent; likely reduced solubility
6-methoxy-N-[5-(4-methoxybenzyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-4-methylquinazolin-2-amine () 6-methoxy, 4-methyl 4-methoxybenzyl 392.46 Dual methoxy groups; improved bioavailability
N-[5-(1,3-benzodioxol-5-ylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-4-methylquinazolin-2-amine () 4-methyl 1,3-benzodioxol-5-ylmethyl 376.40 Polar benzodioxole group; potential CNS activity

Physicochemical Properties

  • Solubility : The target compound’s methoxyethyl group improves aqueous solubility (LogP = 2.1) compared to the propan-2-yl (LogP = 2.8) and phenylethyl (LogP = 3.5) analogs .
  • Stability : The triazine ring in the target compound shows resistance to hydrolysis at physiological pH, unlike analogs with electron-withdrawing substituents (e.g., chloro groups) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-ethyl-N-[5-(2-methoxyethyl)-1,3,5-triazinan-2-ylidene]-4-methylquinazolin-2-amine
Reactant of Route 2
Reactant of Route 2
6-ethyl-N-[5-(2-methoxyethyl)-1,3,5-triazinan-2-ylidene]-4-methylquinazolin-2-amine

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